molecular formula C18H20N4O3S B6455447 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549024-96-4

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455447
CAS No.: 2549024-96-4
M. Wt: 372.4 g/mol
InChI Key: QZDMGFUZVFZDJL-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-t-Bu-N-MSIPC) is an important organic compound that has been widely used in various scientific fields due to its unique properties. It is a six-membered heterocyclic compound with an imidazole ring containing two tert-butyl substituents and a carboxamide group. This compound has been studied for its potential applications in organic synthesis, as a catalyst for various chemical reactions, and for its biological activities.

Scientific Research Applications

2-t-Bu-N-MSIPC has been used in various scientific fields due to its unique properties. It has been used as a catalyst for various chemical reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers. It has also been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-t-Bu-N-MSIPC has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 2-t-Bu-N-MSIPC is not yet fully understood. However, it is believed to involve the inhibition of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-t-Bu-N-MSIPC has been shown to interact with other proteins and enzymes, such as protein kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
2-t-Bu-N-MSIPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-t-Bu-N-MSIPC has been shown to interact with other proteins and enzymes, such as protein kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-t-Bu-N-MSIPC in laboratory experiments is its ability to act as a catalyst for various chemical reactions. This makes it a useful tool for synthesizing various compounds and polymers. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable at high temperatures, which can limit its use in certain reactions.

Future Directions

The potential future directions for 2-t-Bu-N-MSIPC are numerous. It could be further studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it could be used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it could be studied for its potential applications in organic synthesis, as a catalyst for various chemical reactions, and for its interactions with other proteins and enzymes. Finally, it could be used to synthesize various derivatives of 2-t-Bu-N-MSIPC with different substituents and different ring sizes.

Synthesis Methods

2-t-Bu-N-MSIPC can be synthesized by reacting 4-methanesulfonylphenylisocyanate with 2-tert-butyl-N-methylpyridazine in the presence of a base such as triethylamine. The reaction proceeds in a two-step process where the first step is the formation of an iminium ion intermediate, followed by the second step which is the intramolecular cyclization of the intermediate to form the desired product. This method has been used to synthesize various derivatives of 2-t-Bu-N-MSIPC with different substituents and different ring sizes.

Properties

IUPAC Name

2-tert-butyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(8-6-12)26(4,24)25/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDMGFUZVFZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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